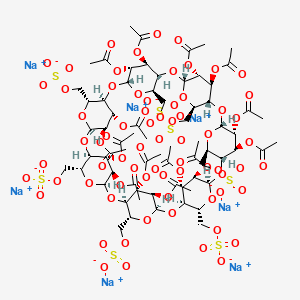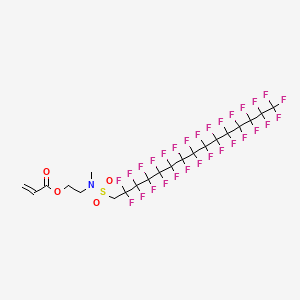
4-Bromo-2,3-difluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorobenzoyl chloride typically involves the reaction of 4-bromo-2,3-difluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 4-bromo-2,3-difluorobenzaldehyde or 4-bromo-2,3-difluorobenzyl alcohol.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound from 4-bromo-2,3-difluorobenzoic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-difluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-difluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorobenzoyl Chloride: Similar structure but lacks the bromine atom.
2-Bromo-4,5-difluorobenzoyl Chloride: Similar structure with different positions of fluorine atoms.
4-Bromo-2,6-difluorobenzoyl Chloride: Similar structure with different positions of fluorine atoms.
Uniqueness
4-Bromo-2,3-difluorobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in certain synthetic and research applications where specific reactivity is required .
Propiedades
Fórmula molecular |
C7H2BrClF2O |
|---|---|
Peso molecular |
255.44 g/mol |
Nombre IUPAC |
4-bromo-2,3-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-2-1-3(7(9)12)5(10)6(4)11/h1-2H |
Clave InChI |
WYZKTBOHUFVRGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)Cl)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)









